molecular formula C14H10ClFO2 B6403157 4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid CAS No. 1261910-90-0

4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid

Cat. No.: B6403157
CAS No.: 1261910-90-0
M. Wt: 264.68 g/mol
InChI Key: KXBDIHRTUHUCJL-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid is an organic compound that features both chloro and fluoro substituents on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used to study the effects of chloro and fluoro substituents on biological activity.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The presence of chloro and fluoro groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-2-methylphenyl)-4-fluorobenzoic acid
  • 4-(3-Chloro-2-methylphenyl)-2-chlorobenzoic acid
  • 4-(3-Chloro-2-methylphenyl)-2-bromobenzoic acid

Uniqueness

4-(3-Chloro-2-methylphenyl)-2-fluorobenzoic acid is unique due to the specific combination of chloro and fluoro substituents on the benzoic acid core. This combination can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-12(8)15)9-5-6-11(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBDIHRTUHUCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690269
Record name 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-90-0
Record name 3'-Chloro-3-fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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